An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(4-sec-butylphenyl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(4-sec-butylphenyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the predicted and expected physicochemical properties of 2-Amino-N-(4-sec-butylphenyl)benzamide, a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and established analytical methodologies to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge for further investigation and application of this compound. We present predicted data on its structural and physicochemical characteristics, detailed experimental protocols for its empirical determination, and a discussion of its potential relevance based on the broader class of 2-aminobenzamides.
Introduction and Chemical Identity
2-Amino-N-(4-sec-butylphenyl)benzamide belongs to the benzamide class of organic compounds, characterized by a carboxamide substituent on a benzene ring.[1] The structure features an amino group at the 2-position of the benzoyl ring and a 4-sec-butylphenyl group attached to the amide nitrogen. This substitution pattern is anticipated to influence its solubility, lipophilicity, and potential for biological activity. While direct experimental data is sparse, its structural similarity to other biologically active benzamides, such as those with antimicrobial and antifungal properties, suggests its potential as a lead compound for further development.[2][3]
Chemical Structure:
Core Chemical Data (Predicted and Inferred):
| Property | Predicted/Inferred Value | Source/Basis |
| IUPAC Name | 2-Amino-N-(4-sec-butylphenyl)benzamide | Nomenclature rules |
| CAS Number | Not available | - |
| Molecular Formula | C₁₇H₂₀N₂O | Based on structure |
| Molecular Weight | 268.35 g/mol | Calculated |
| Appearance | Expected to be a solid, likely a powder. | Inferred from similar compounds[4] |
Predicted Physicochemical Properties
The following physicochemical properties are predicted based on computational models and data from structurally related compounds, such as 2-amino-N-(4-butylphenyl)-6-methylbenzamide.[5] These values provide a foundational dataset for initial experimental design and hypothesis generation.
| Property | Predicted Value | Reference |
| XLogP3-AA (Lipophilicity) | ~4.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 5 | [5] |
| Topological Polar Surface Area | 55.1 Ų | [5] |
| pKa (Strongest Acidic) | ~14.5 (Amide N-H) | [1] (General Benzamide) |
| pKa (Strongest Basic) | ~-1.2 (Amide C=O) | [1] (General Benzamide) |
Experimental Protocols for Physicochemical Characterization
To facilitate empirical validation of the predicted properties, the following detailed experimental protocols are provided. These methods are based on standard laboratory techniques for the analysis of organic compounds.[6][7][8][9][10]
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.[10]
Methodology: Capillary Melting Point Apparatus [8][11]
-
Sample Preparation: A small amount of the dry, powdered 2-Amino-N-(4-sec-butylphenyl)benzamide is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 2-3°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Replicate Analysis: The determination should be repeated at least twice, and the average value reported.
Solubility Assessment
Understanding the solubility profile is crucial for formulation and in vitro assay development.[12]
Methodology: Qualitative Solubility Testing [13][14][15]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% HCl, 5% NaOH, and common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO)).
-
Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 1-5 mg) of 2-Amino-N-(4-sec-butylphenyl)benzamide.
-
Observation: The mixture is vortexed or shaken vigorously for 1-2 minutes. The solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble.
-
Interpretation: Solubility in acidic or basic solutions can indicate the presence of ionizable functional groups. Based on its structure, the compound is expected to be soluble in polar organic solvents.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and for quantitative analysis of the compound.[6][16][17][18][19]
Methodology: Reversed-Phase HPLC with UV Detection [6]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is recommended. A starting condition could be 50:50 acetonitrile:water, with a gradient to 95:5 acetonitrile:water over 10-15 minutes.[6][17]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: A preliminary UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λmax), expected to be in the range of 250-300 nm for this class of compounds.[20] A standard detection wavelength of 254 nm can be used initially.[6]
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is then serially diluted to create calibration standards.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for structural elucidation and confirmation.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[9][20][21]
Methodology:
-
Solvent: A UV-grade solvent in which the compound is soluble (e.g., methanol or ethanol) should be used.
-
Blank: The spectrum of the solvent is recorded first as a baseline.
-
Sample Analysis: A dilute solution of the compound (typically in the micromolar range) is prepared, and its absorbance is measured across the UV-Vis range (e.g., 200-400 nm).
-
Data Interpretation: The wavelength(s) of maximum absorbance (λmax) are identified.
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions (based on similar compounds[3][4]):
-
N-H Stretching (Amine and Amide): Two bands expected in the region of 3500-3300 cm⁻¹.
-
C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.
-
C-N Stretching: In the region of 1400-1200 cm⁻¹.
-
Aromatic C-H Stretching: Above 3000 cm⁻¹.
-
Aromatic C=C Bending: In the region of 1600-1450 cm⁻¹.
¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural analysis.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm.
-
Amine (NH₂): A broad singlet, the chemical shift of which will be solvent-dependent.
-
Amide (NH): A broad singlet, likely downfield (δ > 8.0 ppm).
-
sec-Butyl Group: Characteristic signals for the CH, CH₂, and CH₃ protons.
-
Alkyl Protons: In the upfield region (δ < 3.0 ppm).
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon (C=O): In the downfield region (δ ~165-170 ppm).
-
Aromatic Carbons: Multiple signals in the range of 110-150 ppm.
-
Alkyl Carbons: Signals in the upfield region (δ < 50 ppm).
MS is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Observations:
-
Molecular Ion Peak ([M]⁺): At m/z corresponding to the molecular weight (268.35).
-
Fragmentation: Common fragmentation patterns for benzamides include cleavage of the amide bond.
Safety and Handling
While a specific safety data sheet for 2-Amino-N-(4-sec-butylphenyl)benzamide is not available, precautions should be taken based on the safety profiles of related benzamide derivatives.[22][23][24][25][26]
-
General Handling: Use in a well-ventilated area.[23] Avoid inhalation of dust and contact with skin and eyes.[24]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[22]
-
Fire Safety: While not expected to be highly flammable, use standard precautions for organic solids.[23]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[22]
Caption: Key safety precautions for handling 2-Amino-N-(4-sec-butylphenyl)benzamide.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the anticipated physicochemical properties of 2-Amino-N-(4-sec-butylphenyl)benzamide, based on predictive methods and data from analogous compounds. The detailed experimental protocols outlined herein offer a clear path for the empirical determination and validation of these properties. Given the established biological activities of the 2-aminobenzamide scaffold, further investigation into the antimicrobial, antifungal, and other potential therapeutic applications of this specific derivative is warranted. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive experimental characterization of its physicochemical and biological properties.
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